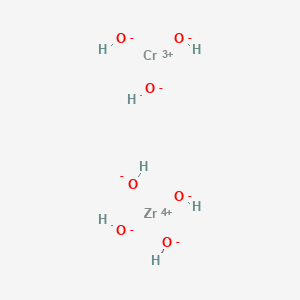
Chromium(3+) zirconium(4+) hydroxide (1/1/7)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(3+) zirconium(4+) hydroxide (1/1/7) is a complex chemical compound that combines chromium and zirconium ions with hydroxide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Chromium(3+) zirconium(4+) hydroxide (1/1/7) typically involves the co-precipitation method. This method includes the following steps:
Mixing Solutions: A solution containing chromium(III) ions (such as chromium nitrate) is mixed with a solution containing zirconium(IV) ions (such as zirconium nitrate).
Addition of Hydroxide: A hydroxide source, such as sodium hydroxide or ammonium hydroxide, is added to the mixed solution. This results in the precipitation of Chromium(3+) zirconium(4+) hydroxide.
Filtration and Washing: The precipitate is filtered and washed to remove any impurities.
Drying: The filtered precipitate is dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of Chromium(3+) zirconium(4+) hydroxide may involve more advanced techniques such as hydrothermal synthesis or sol-gel methods to achieve higher purity and better control over the particle size and morphology.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(3+) zirconium(4+) hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium(III) can be oxidized to chromium(VI) under certain conditions, while zirconium(IV) remains stable.
Substitution Reactions: Hydroxide groups in the compound can be substituted with other ligands, such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize chromium(III) to chromium(VI).
Substitution Reagents: Chloride or sulfate salts can be used to replace hydroxide groups in the compound.
Major Products Formed
Oxidation: Chromium(VI) compounds, such as chromates or dichromates, can be formed.
Substitution: Compounds like chromium(III) chloride or zirconium(IV) sulfate can be produced.
Aplicaciones Científicas De Investigación
Chromium(3+) zirconium(4+) hydroxide has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various chemical reactions due to its unique properties.
Biomedical Applications:
Material Science: The compound can be used in the synthesis of advanced materials, such as ceramics and nanocomposites.
Environmental Science: It can be used in the removal of heavy metals from wastewater due to its adsorption properties.
Mecanismo De Acción
The mechanism of action of Chromium(3+) zirconium(4+) hydroxide involves its interaction with molecular targets through various pathways:
Catalytic Activity: The compound can facilitate chemical reactions by providing active sites for reactants.
Antimicrobial Activity: It can disrupt microbial cell membranes and interfere with their metabolic processes.
Adsorption: The compound can adsorb heavy metal ions from solutions, making it useful in environmental remediation.
Comparación Con Compuestos Similares
Chromium(3+) zirconium(4+) hydroxide can be compared with other similar compounds, such as:
Chromium(III) hydroxide: While both compounds contain chromium(III), the presence of zirconium(IV) in Chromium(3+) zirconium(4+) hydroxide provides additional properties and applications.
Zirconium(IV) hydroxide: This compound lacks the catalytic and antimicrobial properties provided by chromium(III).
Mixed Metal Hydroxides: Compounds containing other metal ions, such as aluminum or iron, can have different properties and applications compared to Chromium(3+) zirconium(4+) hydroxide.
Propiedades
Número CAS |
58858-47-2 |
|---|---|
Fórmula molecular |
CrH7O7Zr |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
chromium(3+);zirconium(4+);heptahydroxide |
InChI |
InChI=1S/Cr.7H2O.Zr/h;7*1H2;/q+3;;;;;;;;+4/p-7 |
Clave InChI |
LGSGBFDJNDOTJK-UHFFFAOYSA-G |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


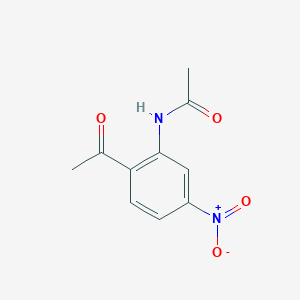
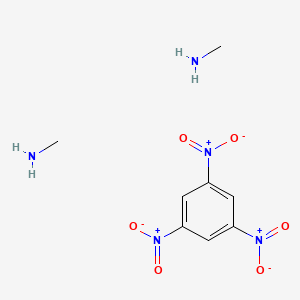

![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)
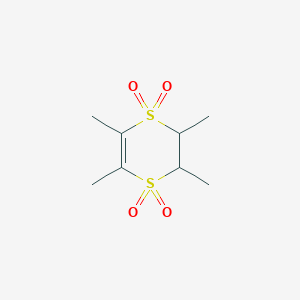

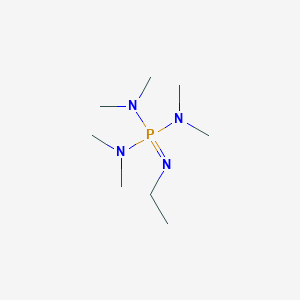
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

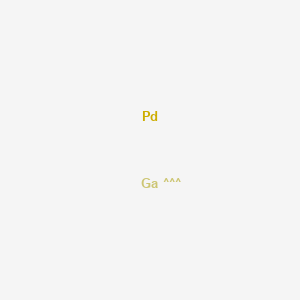
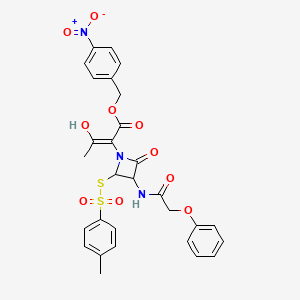
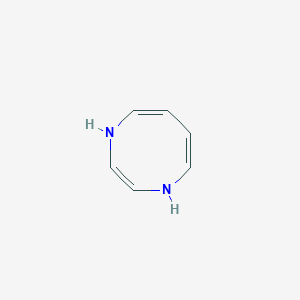
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
